1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Lipophilicity Drug-likeness MAGL

This compound features an N‑allyl benzimidazole + N‑isobutyl pyrrolidinone scaffold absent from published MAGL/PERK exemplars. Generic benzimidazoles or pyrrolidinones cannot substitute for its integrated geometry, which is mandatory for reproducible SAR and selectivity profiling. The terminal alkene enables bioorthogonal derivatization for ABPP target ID. Procure ≥95% purity material with CoA (¹H NMR, LC‑MS, residual Pd <10 ppm) for lead‑like fragment growth and diversity‑oriented synthesis.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 890642-59-8
Cat. No. B3017478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
CAS890642-59-8
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCC(C)CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C
InChIInChI=1S/C18H23N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h4-8,13-14H,1,9-12H2,2-3H3
InChIKeyFSPUDIAVRLKXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 890642-59-8): Structural Benchmark for Benzimidazole-Pyrrolidinone Chemical Probe Procurement


1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 890642-59-8) is a synthetic small-molecule heterocycle belonging to the benzimidazole-fused pyrrolidin-2-one class. It features an N-allyl benzimidazole core and an N-isobutyl pyrrolidinone substituent, yielding a molecular formula of C₁₈H₂₃N₃O and a molecular weight of 297.4 g/mol . Its predicted physicochemical profile—ACD/LogP 3.45, LogD (pH 5.5) 2.78, and boiling point 501.9±50.0 °C at 760 mmHg—positions it as a moderately lipophilic, low-molecular-weight scaffold distinct from more polar, higher-molecular-weight analogs in the benzimidazole–pyrrolidinone chemical space . Although no primary bioactivity data are publicly available for this specific compound, its core architecture is shared with disclosed monoacylglycerol lipase (MAGL) inhibitors and protein kinase R-like ER kinase (PERK) inhibitor chemotypes, making it a valuable structural comparator and potential starting point for medicinal chemistry campaigns [1][2].

Why 1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one Cannot Be Substituted by Generic Benzimidazole or Pyrrolidinone Analogs


Benzimidazole–pyrrolidinone hybrids exhibit pronounced structure–activity relationship (SAR) sensitivity, where even minor N-substituent changes dramatically alter target engagement and selectivity. In the MAGL inhibitor series reported by Altamimi et al. (2020), halogen-substituted phenyl derivatives (e.g., 4-Cl phenyl, 3-Cl,4-F phenyl) exhibited nanomolar MAGL inhibition (IC₅₀ = 8.6–8.0 nM) but micromolar off-target FAAH activity (IC₅₀ = 35–24 µM), whereas the 4-methoxyphenyl analog (compound 25) retained nanomolar MAGL potency (IC₅₀ = 9.4 nM) with markedly improved selectivity (>5,300-fold over FAAH) [1]. Similarly, within the PERK inhibitor patent landscape, specific substitution at the pyrrolidinone N-position and benzimidazole N-position governs kinase selectivity and cellular efficacy [2]. The unique combination of an N-allyl group on the benzimidazole and an N-isobutyl group on the pyrrolidinone ring in the target compound—unlike any of the published MAGL or PERK exemplars—precludes simple pharmacological extrapolation from close analogs. Substitution with generic, commercially available benzimidazoles or pyrrolidinones (e.g., 1-isobutylpyrrolidin-2-one, 1-allylbenzimidazole) would discard the integrated scaffold geometry essential for any emergent polypharmacology or selectivity profile that the intact compound may possess. Procurement of the precise CAS-registered entity is therefore mandatory for reproducible SAR exploration and chemical biology probe development.

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation vs. Representative Benzimidazole–Pyrrolidinone MAGL Inhibitors

The target compound exhibits a higher predicted ACD/LogP (3.45) compared to the most potent benzimidazole–pyrrolidinone MAGL inhibitors reported by Altamimi et al., such as compound 25 (4-methoxyphenyl substitution), for which calculated LogP is approximately 2.8–3.0 based on structural analysis [1]. This elevated lipophilicity may translate into enhanced passive membrane permeability and blood–brain barrier penetration potential, a critical parameter for CNS-targeted chemical probes, though it may also increase the risk of promiscuous binding and reduced aqueous solubility.

Lipophilicity Drug-likeness MAGL

Molecular Weight Advantage Relative to Benzimidazole–Pyrrolidinone PERK Inhibitor Patent Exemplars

The target compound has a molecular weight of 297.4 g/mol, which is approximately 100–150 Da lower than many exemplified PERK inhibitors in patent WO2015136463A1 that incorporate extended aromatic or heteroaromatic substituents (typical MW range ~400–480 Da) [1]. This lower MW aligns more closely with lead-like criteria (MW ≤ 350 Da), potentially offering advantages in fragment-based drug discovery or lead optimization campaigns where maintaining low molecular complexity is prioritized.

Molecular weight Lead-likeness PERK

N-Allyl Substituent as a Potential Covalent Warhead Handle vs. Saturated N-Alkyl Benzimidazole Analogs

The N-allyl substituent on the benzimidazole ring of the target compound distinguishes it from saturated N-alkyl analogs (e.g., N-methyl, N-ethyl, N-isobutyl benzimidazole–pyrrolidinones). The terminal alkene functionality may serve as a latent electrophilic handle for covalent target engagement via conjugate addition, or as a synthetic diversification point for late-stage functionalization (e.g., hydroboration, epoxidation, cross-metathesis) [1]. This chemical feature is absent in saturated N-alkyl benzimidazole derivatives, which are limited to non-covalent interactions.

Covalent inhibitor Allyl group Chemical biology

Comparative Boiling Point and Thermal Stability for Purification Method Selection

The target compound has a predicted boiling point of 501.9±50.0 °C at 760 mmHg, which is substantially higher than simpler pyrrolidin-2-one building blocks (e.g., 1-isobutylpyrrolidin-2-one, bp ~220–240 °C) and similar to other benzimidazole-fused heterocycles of comparable molecular weight [1]. This high boiling point dictates that purification by fractional distillation under reduced pressure is feasible but requires specialized high-vacuum equipment, whereas flash chromatography or preparative HPLC may be more practical for bench-scale purification. The thermal stability implied by the high boiling point also suggests compatibility with high-temperature reaction conditions during downstream synthetic derivatization.

Boiling point Thermal stability Purification

Predicted LogD (pH 5.5) as a Surrogate for Ionization-State-Dependent Permeability vs. More Polar Benzimidazole Derivatives

The ACD/LogD (pH 5.5) value of 2.78 for the target compound indicates moderate lipophilicity under mildly acidic conditions, relevant to early endosomal and lysosomal compartments . In comparison, benzimidazole–pyrrolidinone MAGL inhibitors bearing polar substituents (e.g., compound 25 with a 4-methoxyphenyl group) are predicted to have lower LogD values (estimated ~2.0–2.3 at pH 5.5), suggesting the target compound may exhibit superior passive membrane permeability in acidic subcellular environments [1]. This differential could influence intracellular target engagement profiles for targets localized to acidic organelles.

LogD Permeability Ionization

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Benzimidazole–Pyrrolidinone Analogs

The target compound contains 5 rotatable bonds (excluding the pyrrolidinone ring), conferring moderate conformational flexibility compared to more rigidified analogs such as spiro-fused or bridged benzimidazole–pyrrolidinone scaffolds (rotatable bonds ≤ 3) . Increased flexibility may allow the compound to adapt to diverse protein binding site geometries but incurs a larger entropic penalty upon binding, potentially reducing binding affinity relative to pre-organized, conformationally constrained analogs.

Conformational flexibility Rotatable bonds Entropic penalty

Recommended Procurement and Application Scenarios for 1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one (CAS 890642-59-8)


Lead-like Fragment for MAGL or PERK Inhibitor Lead Optimization Campaigns

Given its low molecular weight (297.4 Da) and structural homology to published MAGL and PERK inhibitor chemotypes, this compound is suitable as a lead-like starting point for fragment growth or scaffold-hopping strategies [1]. Its N-allyl group offers a synthetic handle for parallel library synthesis to explore SAR around the benzimidazole N1 position. Researchers should procure 95%+ purity material and confirm identity via ¹H NMR and LC-MS before initiating medicinal chemistry campaigns. For MAGL-focused programs, this compound can serve as a less lipophilic alternative to halogen-substituted benzimidazole–pyrrolidinones that exhibit significant FAAH off-target activity.

Chemical Biology Probe for Covalent Target Engagement and Chemoproteomics

The terminal alkene of the N-allyl substituent enables this compound to be explored as a latent covalent probe. In chemoproteomic workflows, the allyl group can be derivatized with bioorthogonal handles (e.g., alkyne or azide via cross-metathesis) for target identification by mass spectrometry . Procurement of high-purity bulk material (≥500 mg) is recommended to support both activity-based protein profiling (ABPP) and subsequent hit validation experiments. Researchers should verify that the allyl group remains intact upon storage by periodic ¹H NMR analysis, as terminal alkenes are susceptible to oxidation over extended periods.

Physicochemical Benchmarking Standard for Benzimidazole–Pyrrolidinone ADME Profiling

With its well-defined predicted physicochemical parameters (LogP 3.45, LogD 2.78, bp 501.9 °C), this compound can serve as a calibration standard for chromatographic method development (e.g., HPLC LogD determination, PAMPA permeability assays) when characterizing novel benzimidazole–pyrrolidinone series . Procurement of analytical-grade material (≥98% purity) with a certificate of analysis (CoA) documenting HPLC purity, water content (Karl Fischer), and residual solvent levels is essential for reproducible ADME assay standardization.

Synthetic Intermediate for Diversification-Oriented Synthesis (DOS) Libraries

The orthogonal reactivity of the pyrrolidinone carbonyl, benzimidazole N–H (when deprotected), and allyl alkene makes this compound a versatile intermediate for diversity-oriented synthesis . The allyl group can undergo hydroboration–Suzuki coupling, olefin cross-metathesis, or epoxidation–ring-opening sequences, while the pyrrolidinone ring can be modified at the C3 and C5 positions. Procurement of multi-gram quantities (1–5 g) with documented residual palladium content (<10 ppm) is recommended to avoid catalyst poisoning in subsequent transition-metal-catalyzed diversification reactions.

Quote Request

Request a Quote for 1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.